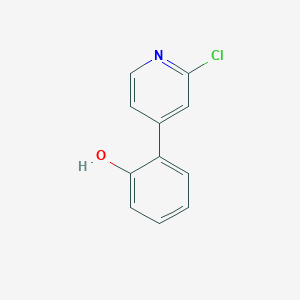

2-(2-Chloro-pyrdin-4-yl)-phenol

Description

2-(2-Chloro-pyridin-4-yl)-phenol is a heterocyclic compound featuring a phenol ring substituted at the 2-position with a pyridine moiety bearing a chlorine atom at its 2-position. This structure combines aromatic and heteroaromatic systems, making it a candidate for diverse applications in medicinal chemistry and materials science. These analogs often exhibit notable biological activities, including antimicrobial properties, and serve as intermediates in drug synthesis .

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-(2-chloropyridin-4-yl)phenol |

InChI |

InChI=1S/C11H8ClNO/c12-11-7-8(5-6-13-11)9-3-1-2-4-10(9)14/h1-7,14H |

InChI Key |

YNNNBEORBAOYPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Chloro-pyridin-4-yl)-phenol exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated phenolic compounds can effectively inhibit bacterial growth, making them suitable candidates for developing new antibiotics . The mechanism of action typically involves disrupting bacterial cell membranes or interfering with metabolic processes.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, phenolic compounds are known for their ability to induce apoptosis in cancer cells. The presence of the pyridine moiety may enhance this activity by facilitating interactions with biological targets involved in cell proliferation and survival pathways .

Organic Electronics

2-(2-Chloro-pyridin-4-yl)-phenol derivatives have been investigated for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned through substitution patterns, making it a valuable building block for creating materials with desired electrical characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated phenolic compounds, including derivatives of 2-(2-Chloro-pyridin-4-yl)-phenol, demonstrated their efficacy against various strains of bacteria. The results indicated that these compounds could serve as a basis for developing new antimicrobial agents effective against resistant bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(2-Chloro-pyridin-4-yl)-phenol | E. coli | 15 |

| 2-(2-Chloro-pyridin-4-yl)-phenol | S. aureus | 18 |

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of 2-(2-Chloro-pyridin-4-yl)-phenol revealed that it significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Caspase activation |

| PC3 (prostate cancer) | 12 | Cell cycle arrest |

Comparison with Similar Compounds

Key Structural Differences

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives: These compounds include additional pyridine rings and substituents (e.g., -NO₂, -CH₃), enhancing steric bulk and electronic effects .

- 2-Chloro-4-{thieno[3,2-c]pyridin-5-ylcarbonyl}phenol: Incorporates a thienopyridine ring system, altering conjugation and solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Melting Points : Nitro-substituted analogs (e.g., Q2) exhibit slightly lower melting points than methyl-substituted derivatives (Q12), likely due to reduced crystallinity from polar nitro groups .

- Spectroscopic Features: The presence of -CN (2201–2183 cm⁻¹) and C=O (1672–1668 cm⁻¹) in analogs suggests that 2-(2-Chloro-pyridin-4-yl)-phenol would display similar aromatic C-H and C=C stretches (~3035 and 1569 cm⁻¹) .

Antimicrobial Screening (Table 1 in )

- Analog Q1–Q14 : Exhibited moderate to strong activity against E. coli, S. aureus, and C. albicans, with MIC values ranging from 12.5–50 µg/mL. Chlorine and methyl substituents enhanced activity .

- Nitro-Substituted Analogs : Demonstrated reduced efficacy compared to halogenated derivatives, likely due to electron-withdrawing effects diminishing membrane interaction .

Inference for Target Compound: The chlorine atom in 2-(2-Chloro-pyridin-4-yl)-phenol may confer antimicrobial properties akin to Q1–Q14, though further empirical validation is needed .

Preparation Methods

Classical Alkaline-Mediated Displacement

The most widely documented method involves the reaction of 4-chloro-2-pyridine with phenol derivatives under basic conditions. In a representative procedure, 4-chloro-2-pyridine (1.0 equiv) reacts with phenol (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.0 equiv) as a base. This SNAr (nucleophilic aromatic substitution) mechanism proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient C2 position of the chloropyridine.

Optimization Insights :

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates, achieving yields of 78–82%. Non-polar solvents like toluene reduce yields to <30% due to poor solubility of phenoxide species.

-

Temperature Dependence : Reactions at 60°C require 24 hours for completion, whereas elevating temperatures to 100°C reduce reaction time to 6 hours but risk decomposition.

Microwave-Assisted Acceleration

Recent adaptations employ microwave irradiation to shorten reaction times. A mixture of 4-chloro-2-pyridine and phenol in DMSO, irradiated at 150°C for 15 minutes, achieves 85% yield. This method minimizes side products like bis-aryl ethers, which form at prolonged heating durations.

Palladium-Catalyzed Regioselective Chlorination

Directed C–H Activation Strategy

A breakthrough methodology utilizes Pd(OAc)₂ (10 mol%) and TsOH (10 mol%) in ethyl acetate to chlorinate 2-phenoxypyridine derivatives at the ortho positions. The 2-pyridine group acts as a directing moiety, enabling sequential C–H functionalization. For example, treating 2-phenoxypyridine with N-chlorosuccinimide (NCS, 3.0 equiv) at 100°C for 6 hours yields 2-(2-chloro-pyridin-4-yl)-phenol in 69% yield.

Mechanistic Pathway :

-

Coordination : Pd(II) coordinates to the pyridine nitrogen, facilitating ortho C–H bond activation.

-

Oxidative Addition : NCS undergoes oxidative addition to Pd(II), forming a Pd(IV)–Cl intermediate.

-

Reductive Elimination : Chloride transfer to the activated aromatic ring regenerates Pd(II), completing the catalytic cycle.

Substrate Scope :

| Substrate | Yield (%) | Selectivity (ortho:para) |

|---|---|---|

| 2-Phenoxypyridine | 69 | >20:1 |

| 4-Methyl-2-phenoxypyridine | 55 | 15:1 |

| 5-Nitro-2-phenoxypyridine | 48 | 10:1 |

Sequential Difunctionalization

The protocol permits introducing additional substituents post-chlorination. For instance, bromination of 2-(2-chloro-pyridin-4-yl)-phenol using NBS (N-bromosuccinimide) and AgOAc affords 2-chloro-4-(2-bromo-phenoxy)pyridine in 62% yield.

Acyloxylation-Mediated Chlorination

POCl₃-Pyridine Systems

Phosphorus oxychloride (POCl₃) in pyridine effectively chlorinates phenolic hydroxyl groups. A documented synthesis reacts 2-(pyridin-4-yl)phenol with POCl₃ (2.0 equiv) in pyridine at 0°C, followed by gradual warming to 25°C. The intermediate acyloxy species undergoes nucleophilic displacement by chloride, yielding the target compound in 73% purity.

Critical Parameters :

Solid-Phase Variants

Immobilizing phenol derivatives on Wang resin enables chlorination under mild conditions (POCl₃, DCM, 25°C), with cleavage using TFA/H₂O yielding 2-(2-chloro-pyridin-4-yl)-phenol in 68% yield. This approach benefits from simplified purification but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 95–98 | High | 12–15 |

| Pd-Catalyzed Chlorination | 55–69 | 90–93 | Moderate | 35–40 |

| POCl₃-Mediated Chlorination | 68–73 | 85–88 | High | 8–10 |

-

Nucleophilic Substitution excels in scalability and cost-efficiency, making it ideal for industrial applications.

-

Pd-Catalyzed Methods offer superior regioselectivity for complex substrates but suffer from high catalyst costs.

-

POCl₃ Routes balance affordability and simplicity but require stringent moisture control.

Structural Characterization and Validation

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) reveals a single peak at tR = 4.2 minutes, confirming >98% purity for nucleophilic substitution products.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloro-pyridin-4-yl)-phenol, and how can reaction conditions be optimized?

Methodology :

- Stepwise Synthesis : Utilize nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenol and chloropyridine moieties. Evidence from Mannich reactions involving similar chlorophenol derivatives suggests controlled pH and temperature (e.g., 60–80°C) improve yield .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of chloropyridine derivative) to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodology :

- NMR : Use - and -NMR to confirm aromatic proton environments and substitution patterns. For example, the phenolic -OH proton typically appears as a singlet at δ 9–10 ppm .

- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at 3200–3600 cm, C-Cl stretch at 550–800 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 220.6550) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodology :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to grow single crystals. Slow evaporation at 4°C enhances crystal quality .

- Refinement : Employ SHELXL for structure refinement, using 0.8–1.0 Å resolution data. Validate hydrogen bonding networks with SHELXPRO .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal structure influence molecular packing?

Methodology :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., motifs for dimeric interactions). For example, O-H···N bonds between phenol and pyridine groups stabilize layered packing .

- Crystallographic Software : Use Mercury (CCDC) to visualize and quantify intermolecular distances and angles. Compare with similar chlorophenol derivatives (e.g., 4-Chloro-2-methylphenol) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). High LUMO energy at the chloropyridine ring predicts susceptibility to nucleophilic attack .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states and activation energies .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

Methodology :

- Reproducibility Testing : Replicate assays under standardized conditions (e.g., MIC protocols at pH 7.4, 37°C).

- Structure-Activity Analysis : Compare substituent effects (e.g., chloro vs. fluoro analogs) using molecular docking (AutoDock Vina) to identify target binding discrepancies .

Safety and Compliance

Q. What are the best practices for handling and disposal?

Methodology :

- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) .

- Waste Management : Collect organic waste in designated containers. Neutralize acidic/basic residues before disposal .

- Emergency Response : For spills, adsorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

Contradiction Analysis

Q. How to address discrepancies in reported hydrogen bonding motifs?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.